molecular formula C11H6BrCl2NOS B2996950 N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide CAS No. 393838-46-5

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2996950
CAS No.: 393838-46-5
M. Wt: 351.04
InChI Key: UZPPGVXLDVWVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H6BrCl2NOS and its molecular weight is 351.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibiofilm Properties

  • Acylthioureas derivatives, with various halogenated phenyl substituents including bromophenyl, have demonstrated significant antimicrobial activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anticancer Activity

  • Thiophene-2-carboxamide derivatives have been synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against various cancer cell lines. This highlights their potential as templates for the development of new anticancer drugs (Atta & Abdel‐Latif, 2021).

Antimalarial Agents

  • Benzothiophene carboxamide derivatives, including bromo-benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. This suggests their potential as antimalarial agents (Banerjee et al., 2011).

Antibacterial Activity Against Drug-Resistant Strains

  • N-(4-bromophenyl)furan-2-carboxamide and its analogues have shown significant in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This underscores the potential of these compounds in addressing the challenge of drug resistance (Siddiqa et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been studied for their pharmacological activities . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities .

Mode of Action

Molecular docking studies of similar compounds suggest that they interact with their targets in a specific manner . These interactions can lead to changes in the target, which can result in the observed biological effects.

Biochemical Pathways

Similar compounds have been shown to block the biosynthesis of certain bacterial lipids , suggesting that they may interfere with essential metabolic pathways in bacteria.

Pharmacokinetics

Similar compounds have been analyzed using hplc methods , which could provide insights into their bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These effects suggest that N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide could potentially inhibit the growth of bacteria and cancer cells.

Action Environment

Similar compounds, such as bromuron, a urea herbicide, have been shown to be persistent in soil systems depending on local conditions . This suggests that environmental factors could potentially influence the action and stability of this compound.

Properties

IUPAC Name

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NOS/c12-6-1-3-7(4-2-6)15-11(16)8-5-9(13)17-10(8)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPPGVXLDVWVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.